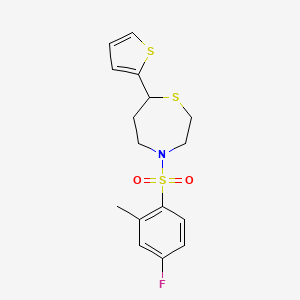

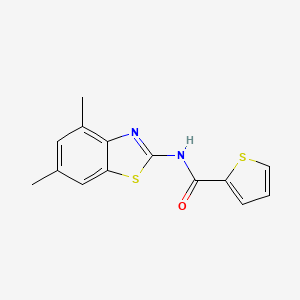

![molecular formula C27H20N2O4S B2605426 N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223797-53-2](/img/structure/B2605426.png)

N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thienoquinoline derivatives are a highly interesting heterocyclic structural class . They have been demonstrated to be active against various biological targets . Derivatives of the central core were reported as potential anticancer agents through inhibition of several serine–threonine and tyrosine kinases .

Synthesis Analysis

The first reported synthesis of potential kinase inhibitors, 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives starting from aniline is described . This efficient high yielding sequence was carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .Molecular Structure Analysis

Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . Thienothiophenes (TTs) fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis

A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence . The versatile intermediate 2-carboxylic acid was used as a suitable precursor to access the functionalization of the C-ring, by convergent analog synthesis of several novel derivatives .Physical and Chemical Properties Analysis

Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . Thienothiophenes (TTs) fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .科学的研究の応用

Synthesis and Chemical Properties

- Research on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines elaborates on methods for preparing complex heterocyclic compounds, indicating the versatility and reactivity of quinoline derivatives in chemical synthesis (Stuart et al., 1987). These methods can provide foundational knowledge for synthesizing compounds similar to "N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide".

Antimicrobial Activity

- A study on the preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus shows that these compounds exhibit good to moderate activity against a variety of microorganisms, suggesting the potential for quinoline derivatives in developing new antimicrobial agents (Özyanik et al., 2012).

Antioxidant Activity

- The synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives reveal that certain quinoline derivatives have significant antiproliferative activity against various cancer cell lines, highlighting their potential in cancer research (Hung et al., 2014).

Polymorphic Modifications

- Research on polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide with strong diuretic properties demonstrates the importance of structural variations in affecting the physical and chemical properties of quinoline derivatives (Shishkina et al., 2018). This can be relevant for understanding the physical chemistry aspects of "this compound".

Synthetic Applications

- The efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines showcases innovative methods for creating complex quinoline structures, which may be applicable to synthesizing and studying compounds like "this compound" (Besharati-Seidani et al., 2016).

作用機序

Thienoquinolin-4(5H)-ones are members of a highly interesting heterocyclic structural class, and have been demonstrated to be active against various biological targets . Derivatives of the central core were reported as potential anticancer agents through inhibition of several serine–threonine and tyrosine kinases .

将来の方向性

Thienothiophene and its derivatives have been reported to have a plethora of integral roles that span many applications, including pharmacological and optoelectronic properties . Different isomeric forms of thienothiophene showed various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . This suggests a promising future for the development and study of similar compounds.

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3-thia-8-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O4S/c1-31-21-10-6-5-9-17(21)13-29-27(30)26-24(16-7-3-2-4-8-16)19-14-28-20-12-23-22(32-15-33-23)11-18(20)25(19)34-26/h2-12,14H,13,15H2,1H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTYHCJQUFWGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(C3=C(S2)C4=CC5=C(C=C4N=C3)OCO5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

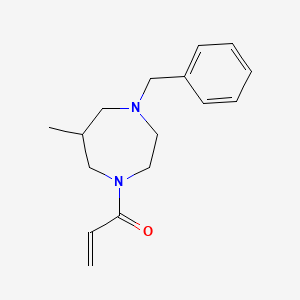

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide](/img/structure/B2605345.png)

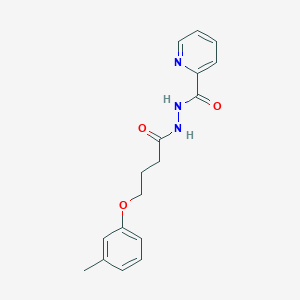

![2-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2605346.png)

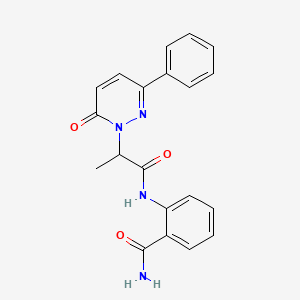

![(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2605347.png)

![3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2605348.png)

![2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2605356.png)

![4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2605357.png)

![3-(3-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2605361.png)